2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Overview
Description
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine is a chemical compound with the molecular formula C9H10Cl2N2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine consists of a cyclohepta[d]pyrimidine core with two chlorine atoms attached at the 2 and 4 positions . The average mass of the molecule is 217.095 Da, and the monoisotopic mass is 216.022110 Da .Physical And Chemical Properties Analysis
The molecular formula of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine is C9H10Cl2N2 . The molecular weight is 217.09 g/mol. Detailed physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis and Biological Activity
Inhibitory Activities and Synthesis : One of the earliest studies involved the synthesis of various 4-substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines, showcasing their inhibitory activities against collagen-induced platelet aggregation and reserpine-induced hypothermia in mice. This work highlights the compound's potential in developing therapeutic agents targeting platelet aggregation and temperature regulation mechanisms (Sasaki et al., 1990).
Antimicrobial Activity : Research into 6H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidines synthesized through cyclocondensation reactions revealed moderate antimicrobial activity against various pathogens, including Staphylococcus aureus. These findings open avenues for developing new antimicrobial agents based on pyrimidine derivatives (Donkor et al., 1995).
Chemical Properties and Reactions
Novel Fused Heterocyclic Systems : A study by Wang and Neidlein (1998) explored the synthesis of novel fused heterocyclic systems, including substituted 9,10-dihydro-1,3,4,6,7,10-hexaazacyclohepta[de]naphthalen-8(7H)-ones, starting from pyrimido[4,5-d]pyrimidine derivatives. This research contributes to the development of new chemical entities with potential applications in pharmaceuticals and materials science (Wang & Neidlein, 1998).
Structural and Spectroscopic Analysis : The synthesis and structural characterization of 4,6-dichloro-2-(methylsulfonyl)pyrimidine highlight the compound's potential as a third-order nonlinear optical material. Detailed spectroscopic, crystallographic, and computational studies provide insights into its optical properties and stability, suggesting applications in nonlinear optical devices (Murthy et al., 2019).
Advanced Materials and Nanotechnology
- Assembly into Rosette Nanotubes : Borzsonyi et al. (2010) reported on the synthesis of a tetracyclic self-complementary molecule for the self-assembly into rosette nanotubes. This molecule, featuring the Watson-Crick hydrogen bond donor-acceptor arrays of both guanine and cytosine, demonstrates the potential of pyrimidine derivatives in the construction of nanoscale materials and devices with specific inner diameters for applications in nanotechnology and materials science (Borzsonyi et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine is PARP (Poly ADP ribose polymerase) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine acts as a PARP inhibitor . It binds to the PARP enzyme, preventing it from performing its function in the DNA repair process. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that are heavily reliant on PARP for survival .
Biochemical Pathways
The inhibition of PARP leads to the disruption of the DNA repair pathway . This can result in the accumulation of DNA damage and the induction of cell death, particularly in cancer cells that are heavily reliant on PARP for survival .
Result of Action
The result of the action of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine is the induction of cell death . By inhibiting PARP and disrupting the DNA repair pathway, it can lead to the accumulation of DNA damage and the induction of cell death, particularly in cancer cells that are heavily reliant on PARP for survival .
properties
IUPAC Name |
2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c10-8-6-4-2-1-3-5-7(6)12-9(11)13-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMGVBPDXSHYBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504066 | |
Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
CAS RN |
76780-96-6 | |
Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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